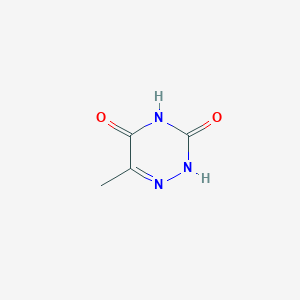
6-Azathymine
Übersicht
Beschreibung
6-Azathymine is a nucleobase analogue where the CH group at position 6 of thymine is replaced by nitrogen. Its chemical formula is C₄H₅N₃O₂, and it has a molecular weight of 127.10 g/mol . This compound is known for its role as a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase, which makes it significant in various biochemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
6-Azathymine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz bei der Synthese von Nucleoside-Analogen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch Hemmung des Enzyms D-3-Aminoisobutyrat-Pyruvat-Aminotransferase. Diese Hemmung stört die Biosynthese von DNA, was zu antibakteriellen und antiviralen Aktivitäten führt . Die Verbindung wird auch von bestimmten Mikroorganismen in Azathymidin umgewandelt, was zusätzlich zu seiner biologischen Aktivität beiträgt .
Wirkmechanismus
Target of Action
6-Azathymine, a 6-nitrogen analog of thymine, is a potent D-3-aminoisobutyrate-pyruvate aminotransferase inhibitor . This enzyme plays a crucial role in the metabolism of amino acids, particularly in the catabolism of threonine and methionine.
Mode of Action
This compound competitively inhibits the growth of certain microorganisms in media supplemented with thymine or thymidine . It has been observed that Streptococcus faecalis can convert the analog to the corresponding deoxyriboside, azathymidine . This suggests that this compound interferes with the normal utilization of thymine and thymidine by these organisms.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of DNA . By inhibiting D-3-aminoisobutyrate-pyruvate aminotransferase, this compound disrupts the normal metabolism of thymine, leading to a decrease in the production of DNA. This has downstream effects on cell replication and growth, particularly in microorganisms.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA biosynthesis . This results in antibacterial and antiviral activities, as the inhibited DNA synthesis disrupts the replication and growth of certain microorganisms .
Biochemische Analyse
Biochemical Properties
6-Azathymine interacts with various enzymes and proteins. It is a potent inhibitor of the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the biosynthesis of DNA, thereby influencing cell function . It also has antibacterial and antiviral activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase, thereby affecting the biosynthesis of DNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Azathymine can be synthesized through the condensation of 2-thiouracil and 5-azacytosine with deoxyribose-1-phosphate in the presence of appropriate enzymes such as uridine phosphorylase and purine nucleoside phosphorylase . The reaction typically occurs in a Tris-HCl buffer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity. The compound is often produced in solid form, with storage conditions requiring temperatures of -20°C for long-term stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Azathymine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Desoxyribosid-Derivate ergeben.
Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Ammoniak oder Amine werden typischerweise eingesetzt.
Hauptprodukte
Oxidation: Oxidierte Derivate von this compound.
Reduktion: Azathymidin und andere Desoxyribosid-Derivate.
Substitution: Verschiedene substituierte Triazin-Derivate
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thymin: Die Stammverbindung, die sich durch das Vorhandensein einer CH-Gruppe anstelle von Stickstoff an Position 6 unterscheidet.
6-Azauracil: Ein weiteres Nucleobasen-Analogon mit ähnlichen inhibitorischen Eigenschaften.
Azathymidin: Ein Derivat, das durch Reduktion von 6-Azathymine gebildet wird.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner starken inhibitorischen Wirkung auf D-3-Aminoisobutyrat-Pyruvat-Aminotransferase und seiner Fähigkeit, in bioaktive Derivate wie Azathymidin umgewandelt zu werden. Dies macht es besonders wertvoll in der Forschung und in potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
6-methyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMZFQOHTWGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239325 | |
| Record name | 6-Azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-53-6 | |
| Record name | 6-Azathymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azathymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azathymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Azathymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1,2,4-triazine-3,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AZATHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWX58T58ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
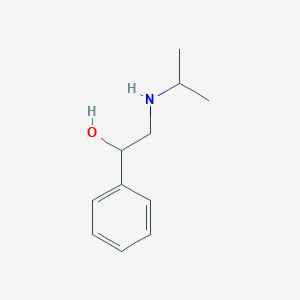



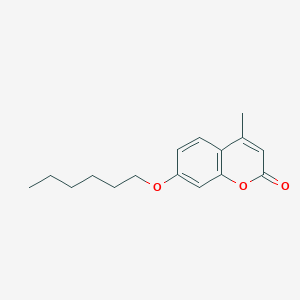

![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
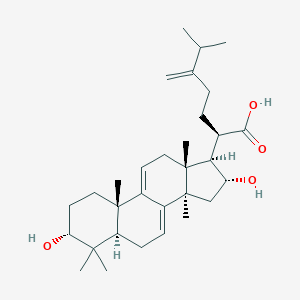
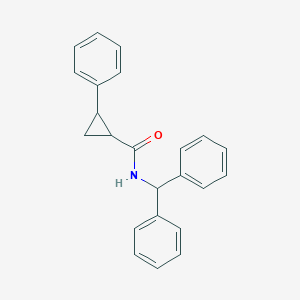
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)

